molecular formula C6H6F3N3 B8452238 3-hydrazinyl-5-(trifluoromethyl)pyridine

3-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No.: B8452238
M. Wt: 177.13 g/mol
InChI Key: PKMXMNIOHQLREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazinyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a hydrazinyl group (-NHNH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydrazinyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 3-hydrazinyl-5-(trifluoromethyl)pyridine.

    3-amino-5-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a hydrazinyl group.

    3-hydrazinyl-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of enzyme interactions .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]hydrazine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(12-10)3-11-2-4/h1-3,12H,10H2

InChI Key

PKMXMNIOHQLREI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1NN)C(F)(F)F

Origin of Product

United States

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